2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl
Overview
Description
Scientific Research Applications
Influence of Substituents in Atropisomeric Biphenyls
The compound 2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl, as a biphenyl derivative, has been studied for its atropisomeric properties. Research demonstrates how various substituents, including amino and nitro groups, can influence the rotational energy barrier of biphenyls. These properties are crucial in understanding the stereochemistry and reactivity of such compounds (Wolf, König, & Roussel, 1995).
Advancements in Polyimide Materials
A novel trifluoromethyl-containing aromatic diamine monomer, which includes a structural resemblance to this compound, was synthesized for the development of fluorinated polyimides. These materials exhibit remarkable properties such as good solubility, lower dielectric constant, and excellent thermal stability, making them valuable in various advanced technological applications (Yang, Su, & Chen, 2006).
Nanofiltration Membrane Development
Akin to this compound, synthesized sulfonated aromatic diamine monomers were used to develop thin-film composite nanofiltration membranes. These membranes show enhanced water flux and effective dye rejection, demonstrating the compound's potential in improving water treatment technologies (Liu et al., 2012).
Synthesis of Chiral Amino Acids
Biphenyl-based axially chiral amino acids, structurally similar to the compound , have been synthesized and shown to be highly efficient catalysts in asymmetric reactions. This showcases the compound's potential in synthesizing chiral building blocks for pharmaceuticals and other complex molecules (Kano, Tokuda, & Maruoka, 2006).
Mechanism of Action
Pharmacokinetics
- The compound’s lipophilic nature suggests efficient absorption through cell membranes. It may distribute widely due to its favorable log D (partition coefficient) values . Enzymatic metabolism in the liver could convert it into metabolites. Elimination likely occurs via renal excretion or biliary secretion.
2-Amino-4’-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl . Its potential applications in drug development or chemical biology warrant exploration . 🌟
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-12(21)11(7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQHRRWVZZCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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